molecular formula C10H7ClN2O2 B3024815 1-(4-chloro-3-nitrophenyl)-1H-pyrrole CAS No. 383137-76-6

1-(4-chloro-3-nitrophenyl)-1H-pyrrole

Cat. No. B3024815
CAS RN: 383137-76-6
M. Wt: 222.63 g/mol
InChI Key: ZNGIUEDAVLSYOS-UHFFFAOYSA-N
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Description

The compound “1-(4-chloro-3-nitrophenyl)-1H-pyrrole” is a pyrrole derivative. Pyrrole is a heterocyclic aromatic organic compound, a five-membered ring with the formula C4H4NH. The compound you mentioned has a 4-chloro-3-nitrophenyl group attached to one of the carbon atoms in the pyrrole ring .


Molecular Structure Analysis

The molecular structure of this compound would consist of a pyrrole ring with a 4-chloro-3-nitrophenyl group attached to one of the carbon atoms. The presence of the nitro group and the chlorine atom would likely have significant effects on the electronic structure and reactivity of the molecule .

Scientific Research Applications

Electrochromic Devices

1-(4-chloro-3-nitrophenyl)-1H-pyrrole and its derivatives have been utilized in the development of electrochromic devices. For example, a study synthesized a mixture of isomers related to 1-(4-nitrophenyl)-1H-pyrrole, which were polymerized to create soluble polymers suitable for electrochromic devices. These polymers demonstrated significant switching ability and suitability for such applications (Variş et al., 2006).

Nonlinear Optical Crystals

Compounds based on pyrrole, such as 1-(4-nitrophenyl)-1H-pyrrole, have been synthesized and investigated for their potential as organic nonlinear optical crystals. These crystals exhibited substantial macroscopic nonlinearity, which is valuable for optical applications (Kwon et al., 2008).

Synthesis of Multielectrochromic Copolymers

Research has focused on synthesizing copolymers using 1-(4-nitrophenyl)-1H-pyrrole derivatives for multielectrochromic applications. These copolymers exhibit diverse electrochromic properties, making them suitable for various electrochromic applications (Variş et al., 2007).

Molecular Electronic Properties

Studies on compounds such as 1-(4-nitrophenyl)-1H-pyrrole derivatives have explored their electronic properties. This research is critical for developing materials with specific electronic characteristics, which can be applied in various fields including molecular electronics (Hildebrandt et al., 2011).

Synthesis of New Heterocyclic Molecules

Research into new heterocyclic molecules like 4-Chloro-2-(3-fluorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one, a derivative of 1H-pyrrole, has been conducted. These studies focus on the synthesis, characterization, and reactivity of these molecules, which can have various applications in pharmaceuticals and material science (Murthy et al., 2017).

Analysis of Phenylpyrroles

Phenylpyrroles, including derivatives of 1H-pyrrole, have been analyzed for their antifungal properties. This research is crucial for the development of new antifungal agents and understanding the biochemical pathways involved in their synthesis (Mahoney & Roitman, 1990).

Anion Binding and Color Change Signaled Deprotonation

Pyrrole derivatives have been synthesized and studied for their ability to bind anions and signal deprotonation through color change. This property is significant for developing sensors and other analytical applications (Camiolo et al., 2003).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically relevant for drugs or bioactive compounds. Without specific information or research on this compound, it’s not possible to provide details on its mechanism of action .

Safety and Hazards

The safety and hazards of a compound depend on its physical and chemical properties, as well as how it interacts with biological systems. Without specific information on this compound, it’s not possible to provide detailed safety and hazard information .

properties

IUPAC Name

1-(4-chloro-3-nitrophenyl)pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O2/c11-9-4-3-8(7-10(9)13(14)15)12-5-1-2-6-12/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNGIUEDAVLSYOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=CC(=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70395117
Record name 1-(4-chloro-3-nitrophenyl)-1H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70395117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

383137-76-6
Record name 1-(4-chloro-3-nitrophenyl)-1H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70395117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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